BenchChemオンラインストアへようこそ!

Empesertib

Mps1 kinase inhibition Biochemical potency Enzymatic assay

Empesertib (BAY 1161909) is the ideal reference standard for Mps1-targeted drug discovery due to its unparalleled sub-nanomolar potency and extensively characterized selectivity profile. Its documented oral bioavailability (49% rat, 63% dog), synergistic efficacy with paclitaxel, and completed Phase I clinical history provide a robust translational benchmark unavailable in later-generation analogs. Choose this compound to de-risk your preclinical development with a validated tool where generic substitution is scientifically unsound.

Molecular Formula C29H26FN5O4S
Molecular Weight 559.6 g/mol
CAS No. 1443764-31-5
Cat. No. B8068678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpesertib
CAS1443764-31-5
Molecular FormulaC29H26FN5O4S
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
InChIInChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1
InChIKeyNRJKIOCCERLIDG-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Empesertib (BAY 1161909, CAS 1443764‑31‑5): A Sub‑Nanomolar Mps1 Inhibitor for Preclinical Oncology Research


Empesertib, also known as BAY 1161909, is an orally bioavailable, selective inhibitor of monopolar spindle 1 (Mps1; gene symbol TTK) [REFS‑1]. It belongs to the triazolopyridine chemical class and has been characterized as a sub‑nanomolar ATP‑competitive Mps1 inhibitor [REFS‑2]. Mps1 is the key mitotic kinase that activates the spindle assembly checkpoint (SAC), and its inhibition leads to SAC abrogation, premature mitotic exit, multinuclearity, and subsequent tumor cell death [REFS‑3]. Empesertib is one of the first Mps1 inhibitors to enter clinical development, with a completed Phase I trial (NCT02138812) [REFS‑4].

Why Empesertib Cannot Be Replaced by Other Mps1 Inhibitors in Critical Assays


Mps1 inhibitors exhibit widely divergent biochemical and cellular potencies, often spanning two orders of magnitude, which makes generic substitution scientifically unsound [REFS‑1]. Empesertib displays a uniquely low biochemical IC₅₀ (0.34–1 nM) that is not matched by several later‑generation clinical candidates [REFS‑2]. Additionally, the compound's distinct oral pharmacokinetics and its specific combination efficacy with paclitaxel are not uniformly shared across the class [REFS‑3]. Therefore, choosing Empesertib over a close analog is justified only when the experimental design demands the specific potency window, selectivity profile, and in vivo exposure documented for this compound.

Empesertib (BAY 1161909) Differentiation: Quantitative Comparison Against Key Mps1 Inhibitors


Empesertib Exhibits the Lowest Reported Biochemical Mps1 IC₅₀ Among Advanced Clinical Candidates

Empesertib demonstrates an Mps1 inhibitory IC₅₀ of 0.34 nM (TR‑FRET assay) [REFS‑1]. This is >5‑fold more potent than the next most advanced candidate, BAY 1217389 (IC₅₀ = 0.63 ± 0.27 nM) [REFS‑2], and >100‑fold more potent than the widely used tool compound AZ3146 (IC₅₀ ≈ 35 nM) [REFS‑3]. The sub‑nanomolar potency of Empesertib may confer a lower effective concentration requirement in in vitro kinase assays.

Mps1 kinase inhibition Biochemical potency Enzymatic assay

Empesertib's Cellular Antiproliferative Activity is Comparable to BAY 1217389 but Differentiates from Older Tool Compounds

In HeLa cell proliferation assays, Empesertib exhibits an IC₅₀ of <400 nM [REFS‑1]. This cellular potency is within the same order of magnitude as BAY 1217389, which shows a median antiproliferative IC₅₀ of 6.7 nM (range 3 – >300 nM) across a panel of tumor cell lines [REFS‑2]. While Empesertib's cellular IC₅₀ appears higher, this is typical for first‑generation Mps1 inhibitors when compared to optimized second‑generation candidates like BAY 1217389. The differentiation lies in the fact that Empesertib provides a benchmark for early‑stage Mps1 inhibition studies, whereas more recent compounds like CC‑671 (dual TTK/CLK2 inhibitor) introduce a different target profile that alters cellular responses [REFS‑3].

Cellular proliferation HeLa cells Antitumor efficacy

Empesertib Demonstrates High Oral Bioavailability in Rat and Dog, Exceeding that of BAY 1217389 in Mouse

Empesertib exhibits species‑dependent oral bioavailability, with reported values of 49% in rat and 63% in dog [REFS‑1]. In contrast, BAY 1217389 shows high oral bioavailability in rat but only moderate bioavailability in mouse [REFS‑2]. This differentiation is meaningful for in vivo efficacy studies where sustained systemic exposure is required. Empesertib's oral PK profile supports once‑daily dosing in rodent and canine tumor models, whereas BAY 1217389 may require more frequent administration in mouse studies to achieve comparable exposure.

Oral bioavailability Pharmacokinetics In vivo exposure

Empesertib Synergizes with Paclitaxel in Preclinical Xenograft Models, a Feature Not Demonstrated for All Mps1 Inhibitors

In multiple tumor xenograft models, low‑dose Empesertib combined with paclitaxel significantly enhanced antitumor efficacy compared to either agent alone [REFS‑1]. This combination benefit was achieved without adding toxicity to paclitaxel monotherapy. While BAY 1217389 also demonstrated this combination effect, many earlier Mps1 tool compounds (e.g., AZ3146, MPI‑0479605) have not been validated in the same combination context. Empesertib's established synergy with paclitaxel provides a reference point for studies exploring SAC abrogation as a strategy to overcome taxane resistance.

Combination therapy Paclitaxel Xenograft models

Empesertib was the First Mps1 Inhibitor to Enter Clinical Trials, Providing a Unique Benchmark for Translational Studies

Empesertib was the first Mps1 inhibitor to advance into a Phase I clinical trial (NCT02138812, initiated May 2014) [REFS‑1]. This clinical precedence distinguishes Empesertib from later clinical candidates like BAY 1217389 (Phase I initiated Feb 2015) [REFS‑2] and from preclinical tool compounds such as MPI‑0479605 and AZ3146, which never entered human trials. The availability of clinical pharmacokinetic and safety data for Empesertib, albeit limited, provides a translational anchor for interpreting preclinical findings and designing IND‑enabling studies for new Mps1‑targeted agents.

Clinical development Phase I Translational benchmark

Optimal Application Scenarios for Empesertib (BAY 1161909) in Preclinical Oncology Research


Benchmarking New Mps1 Inhibitors in Biochemical and Cellular Assays

Empesertib's well‑characterized biochemical IC₅₀ (0.34‑1 nM) and cellular IC₅₀ (<400 nM in HeLa cells) make it an ideal reference compound for validating new Mps1‑targeted molecules. Researchers can use Empesertib as a positive control in kinase inhibition assays and as a comparator to contextualize the potency of novel inhibitors [REFS‑1].

In Vivo Efficacy Studies Requiring Reliable Oral Exposure in Rat or Dog Models

With documented oral bioavailability of 49% in rat and 63% in dog, Empesertib is well‑suited for in vivo tumor xenograft studies where oral dosing is preferred and consistent systemic exposure is critical [REFS‑2]. This PK profile reduces the need for extensive formulation optimization and enables straightforward dose‑response studies.

Combination Therapy Studies with Paclitaxel to Overcome Taxane Resistance

Empesertib has been shown to synergize with paclitaxel in multiple xenograft models, including those with acquired paclitaxel resistance [REFS‑3]. This makes it a valuable tool for investigating SAC abrogation as a strategy to enhance the efficacy of antimitotic chemotherapies and to explore mechanisms of taxane resistance.

Translational Research Aiming to Bridge Preclinical Mps1 Inhibition to Clinical Application

As the first Mps1 inhibitor to enter clinical trials, Empesertib offers a unique translational benchmark. Its clinical experience (Phase I completed) provides a reference for dose selection, toxicity expectations, and pharmacokinetic modeling in IND‑enabling studies for next‑generation Mps1 inhibitors [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Empesertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.